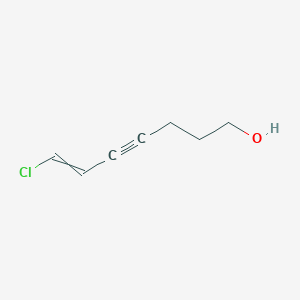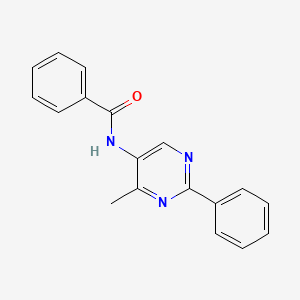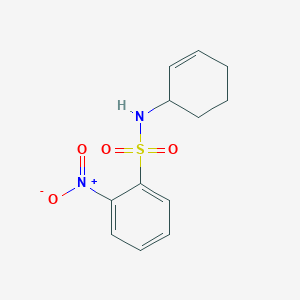
7-Chlorohept-6-en-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorohept-6-en-4-yn-1-ol is an organic compound with the molecular formula C7H9ClO It is a member of the chloroalkene family and features both an alkene and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-1-ol can be achieved through a stereoselective method involving the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. The reaction is carried out in dimethylacetamide with potassium carbonate as a base. This method yields the desired product with high regio- and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar alkynylation reactions using cost-effective and scalable reagents. The use of copper catalysts and appropriate solvents ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chlorohept-6-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
7-Chlorohept-6-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chlorohept-6-en-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack. The alkene and alkyne groups provide sites for addition reactions, enabling the formation of new bonds and complex structures .
Comparison with Similar Compounds
Similar Compounds
7-Chlorohept-1-yne: Similar structure but lacks the alkene group.
6-Chlorohept-1-en-4-yne: Similar structure with different positioning of the chlorine atom.
7-Chloro-2-methylhept-6-en-3-yn-2-ol: Contains an additional methyl group and different functional group positioning.
Uniqueness
7-Chlorohept-6-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and chlorine functional groups, which provide diverse reactivity and potential for various applications in synthesis and research.
Properties
CAS No. |
646534-13-6 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
7-chlorohept-6-en-4-yn-1-ol |
InChI |
InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7-9/h4,6,9H,3,5,7H2 |
InChI Key |
GXNTWHHGPMBFSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CC=CCl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)

![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)






![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
